molecular formula C15H23NO2 B4968487 4-(4-butoxybenzyl)morpholine

4-(4-butoxybenzyl)morpholine

Cat. No. B4968487
M. Wt: 249.35 g/mol
InChI Key: NYZAGQBRGGNDHU-UHFFFAOYSA-N
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Description

4-(4-butoxybenzyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in various scientific fields, particularly in the fields of medicinal chemistry and drug discovery.

Scientific Research Applications

4-(4-butoxybenzyl)morpholine has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent antitumor activity in vitro and in vivo against a wide range of cancer cell lines. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques in the brain.

Mechanism of Action

The mechanism of action of 4-(4-butoxybenzyl)morpholine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to inhibit the aggregation of beta-amyloid peptides, which are believed to play a key role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent antitumor activity in vitro and in vivo against a wide range of cancer cell lines. It has also been found to inhibit the formation of beta-amyloid plaques in the brain, which are believed to play a key role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-butoxybenzyl)morpholine is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapeutics. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain laboratory settings.

Future Directions

There are several future directions for the study of 4-(4-butoxybenzyl)morpholine. One potential direction is to further investigate its mechanism of action, particularly with regard to its antitumor activity. Another potential direction is to explore its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, further studies could be conducted to optimize the synthesis method of this compound and improve its solubility in water, which could make it easier to work with in laboratory settings.

Synthesis Methods

The synthesis method of 4-(4-butoxybenzyl)morpholine involves the reaction of 4-butoxybenzyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

properties

IUPAC Name

4-[(4-butoxyphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-2-3-10-18-15-6-4-14(5-7-15)13-16-8-11-17-12-9-16/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZAGQBRGGNDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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